

A Comprehensive Technical Guide to 2-Butyl-4-chloro-5-formylimidazole

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Compound of Interest

Compound Name: 2-Butyl-4-chloro-5-formylimidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Butyl-4-chloro-5-formylimidazole** (BCFI), a key intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical properties, synthesis protocols, and the biological activities of its derivatives, offering valuable insights for professionals in drug discovery and development.

Core Molecular and Physical Properties

2-Butyl-4-chloro-5-formylimidazole is a yellow to light yellow crystalline powder.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ ClN ₂ O	[1][2][3][4]
Molecular Weight	186.64 g/mol	[1][2][3][4]
CAS Number	83857-96-9	[1]
Melting Point	96-99 °C	[1]
Purity	Typically >98%	[3][4]
Appearance	Yellow to light yellow crystalline powder	[1]
Solubility	Soluble in DMF, DMSO, Ethanol, and Methanol	[5]

Synthesis and Experimental Protocols

The synthesis of **2-Butyl-4-chloro-5-formylimidazole** is a critical process, primarily for its role as a precursor in the manufacturing of the antihypertensive drug Losartan.[1][4][6] Several synthetic routes have been developed, with the Vilsmeier-Haack reaction being a common and crucial step.[7]

Synthesis from 2-Butyl-4-chloro-5-hydroxymethylimidazole

One common method involves the oxidation of 2-butyl-4-chloro-5-hydroxymethylimidazole.

Experimental Protocol:

- Dissolve 20 g (0.106 mol) of 2-butyl-4-chloro-5-hydroxymethylimidazole in 350 ml of glacial acetic acid.
- Slowly add 305 ml of a 1M solution of (NH₄)₂Ce(NO₃)₆ in H₂O at a temperature of 10-15°C.
- Allow the reaction to proceed for 2.5 hours at room temperature.
- Adjust the pH to 4 with 2N KOH, maintaining the temperature at 20°C during the addition.

- Extract the product four times with 500 ml of CH_2Cl_2 for each extraction.
- Wash the combined organic extracts three times with 300 ml of saturated aqueous NaHCO_3 solution.
- Dry the organic layer with Na_2SO_4 and concentrate to yield the final product as a colorless solid.[8]

Synthesis from Glycine and Methyl Pentanimidate

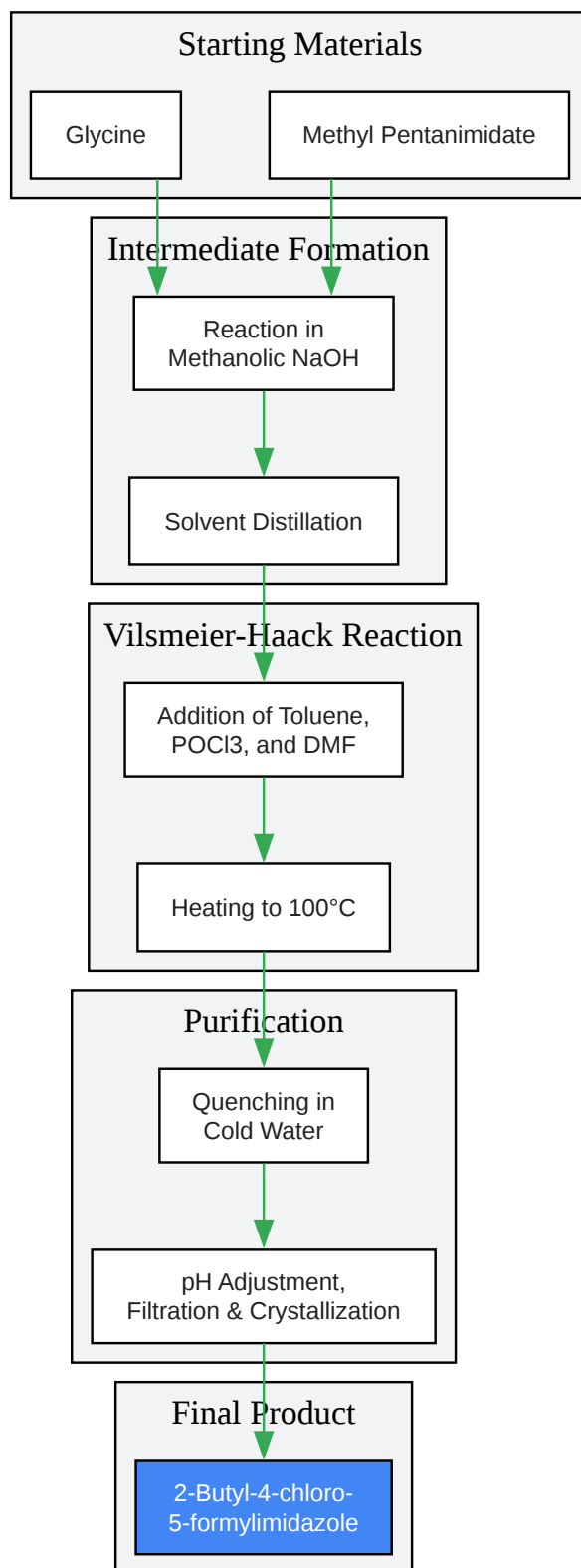
An alternative industrial-scale synthesis starts from glycine and methyl pentanimidate.

Experimental Protocol:

- Prepare a solution of methanolic sodium hydroxide (13.32 kg Sodium hydroxide in 125 L Methanol).
- Add 25 kg of Glycine to the solution at 30-35°C and stir for 15 minutes.
- Add 40 kg of Methylpentanimidate to the suspension at 30-35°C over 10-15 minutes and stir for 5-6 hours.
- Distill the solvent under vacuum at a temperature below 50°C.
- To the residue, add 250 L of Toluene followed by 160 kg of Phosphorous oxychloride at 30-80°C over 60 minutes.
- Slowly add 75 kg of N,N-dimethylformamide over 2-3 hours.
- Heat the reaction mixture to 100°C and stir for 2-3 hours.
- Cool the mixture to 30°C and quench in 130 L of cold water, keeping the temperature below 25°C.
- Further purification steps involving pH adjustment, filtration, and crystallization from toluene yield the final product.[9]

Key Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **2-Butyl-4-chloro-5-formylimidazole**, highlighting the key stages from starting materials to the final product.



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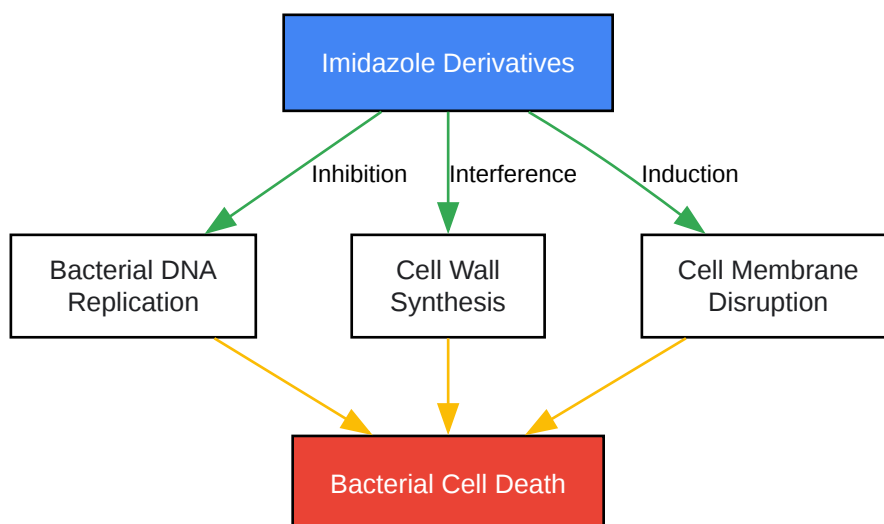
Caption: A representative workflow for the synthesis of **2-Butyl-4-chloro-5-formylimidazole**.

Biological Significance and Mechanisms of Derivatives

While **2-Butyl-4-chloro-5-formylimidazole** itself is primarily a chemical intermediate, its derivatives exhibit significant biological activities.[10] Research has focused on the antimicrobial and anticancer potential of compounds synthesized from this imidazole core.

General Antimicrobial Mechanism of Imidazole Derivatives

Imidazole derivatives have demonstrated broad-spectrum antimicrobial activity.[11] Their mechanisms of action are multifaceted and can involve the disruption of essential cellular processes in pathogens.

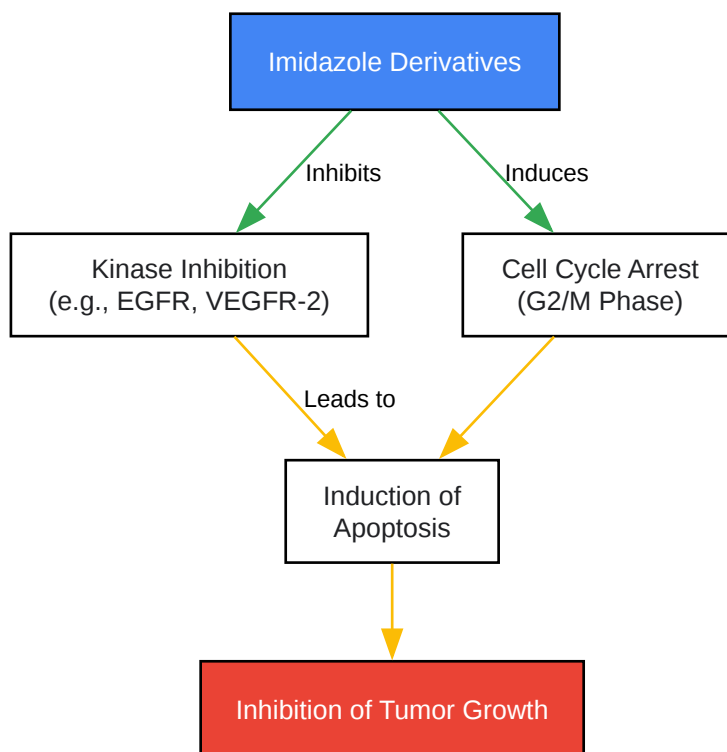


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Caption: General antimicrobial mechanisms of action for imidazole derivatives.

General Anticancer Mechanism of Imidazole Derivatives

Derivatives of imidazole have also been investigated for their anticancer properties.[10] These compounds can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling molecules.



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Caption: General anticancer mechanisms of action for imidazole derivatives.

In conclusion, **2-Butyl-4-chloro-5-formylimidazole** is a fundamentally important molecule in medicinal chemistry, primarily enabling the synthesis of angiotensin II receptor blockers. Furthermore, the broader class of imidazole derivatives, for which it is a key building block, holds significant promise for the development of new antimicrobial and anticancer agents. This guide provides a solid foundation for researchers and professionals working with this versatile compound.

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